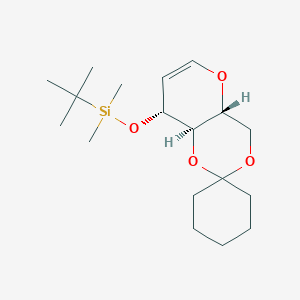
3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal is a derivative of D-glucal, a sugar molecule. This compound is often used in organic synthesis due to its unique protective groups, which can be selectively removed under specific conditions. The tert-butyldimethylsilyl (TBDMS) group and the cyclohexylidene group provide stability and protection to the molecule during various chemical reactions.
Métodos De Preparación
The synthesis of 3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucal are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Cyclohexylidene Group: The protected D-glucal is then reacted with cyclohexanone in the presence of an acid catalyst to form the cyclohexylidene group.
Análisis De Reacciones Químicas
3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: The TBDMS group can be selectively removed using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF), allowing for further functionalization of the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in carbohydrate chemistry.
Biology: The compound can be used in the study of glycosylation processes and the development of glycosylated drugs.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal involves the selective protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The cyclohexylidene group stabilizes the molecule and can be removed under acidic conditions, allowing for further functionalization.
Comparación Con Compuestos Similares
Similar compounds include:
3-O-tert-Butyldimethylsilyl-4,6-O-benzylidene-D-glucal: This compound has a benzylidene group instead of a cyclohexylidene group, offering different stability and reactivity.
3-O-tert-Butyldimethylsilyl-4,6-O-isopropylidene-D-glucal: The isopropylidene group provides different steric and electronic effects compared to the cyclohexylidene group.
The uniqueness of 3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal lies in its specific protective groups, which offer a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C18H32O4Si |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
[(4aR,8R,8aR)-spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C18H32O4Si/c1-17(2,3)23(4,5)22-14-9-12-19-15-13-20-18(21-16(14)15)10-7-6-8-11-18/h9,12,14-16H,6-8,10-11,13H2,1-5H3/t14-,15-,16+/m1/s1 |
Clave InChI |
QAMVGHKHCQTXIJ-OAGGEKHMSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H]1C=CO[C@H]2[C@H]1OC3(CCCCC3)OC2 |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1C=COC2C1OC3(CCCCC3)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14035518.png)
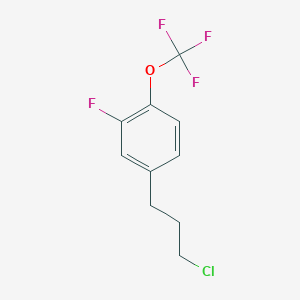
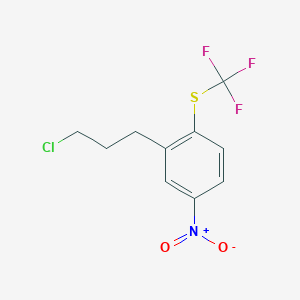
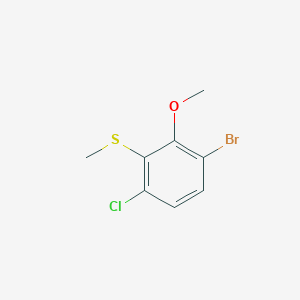
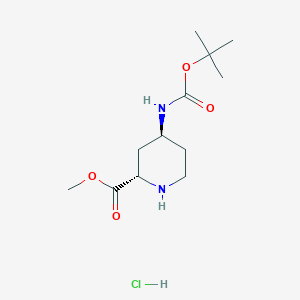
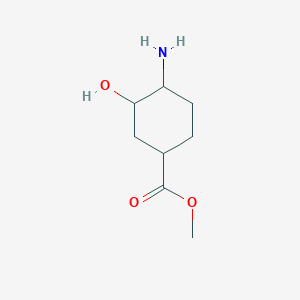
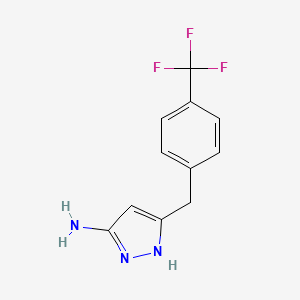
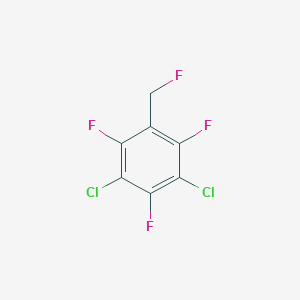

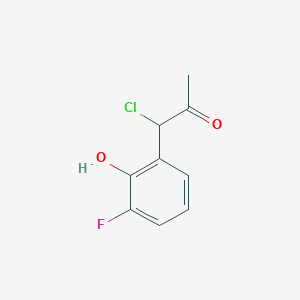
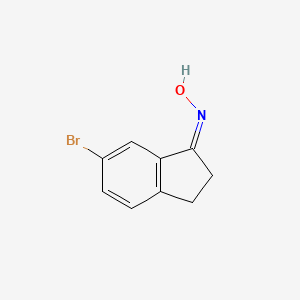

![6-Chloro-7H-dibenzo[c,g]carbazole](/img/structure/B14035586.png)
![N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B14035595.png)
